![molecular formula C30H48O5 B1667634 Asiatic acid CAS No. 464-92-6](/img/structure/B1667634.png)
Asiatic acid
Overview
Description
Asiatic acid is a natural aglycone of pentacyclic triterpenoids, predominantly found in the medicinal plant Centella asiatica. This compound has been recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and wound healing effects . It has been traditionally used in various medicinal formulations for treating neuropsychiatric disorders and promoting skin health .
Mechanism of Action
Asiatic acid (AA) is a naturally occurring aglycone of ursane type pentacyclic triterpenoids, abundantly present in many edible and medicinal plants including Centella asiatica .
Target of Action
AA has been found to affect many enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades . It has been suggested that AA can prevent seizures and improve cognitive impairment in rats by inhibiting calpain activation, elevating activated AKT levels, and increasing synaptic and mitochondrial function to reduce hippocampal neuronal damage .
Mode of Action
AA possesses numerous pharmacological activities such as antioxidant and anti-inflammatory and regulates apoptosis . It has demonstrated that it attenuates the stimulation of myeloperoxidase and prevents lipid peroxidation by enhancing the concentrations of enzymatic and non-enzymatic antioxidants . Due to the presence of hydroxyl groups in its molecular structure, AA is able to form hydrogen bonds, which influence its activity and enhance the anti-proliferative properties of the compound .
Biochemical Pathways
AA has been shown to influence the p38 MAPK signaling pathway, which can modulate various events regarding neurological diseases, such as tau phosphorylation, neurotoxicity, neuroinflammation, and synaptic dysfunction . It also affects the PI3K/Akt/mTOR pathway, a major intracellular signaling pathway that regulates the cell cycle .
Pharmacokinetics
AA has shown favorable pharmacokinetics and is found to be bioavailable following oral or intraperitoneal administration . Following intravenous administration of asiaticoside to rats, it is widely distributed in several organs and metabolized extensively, then finally recovered as this compound in feces .
Result of Action
AA has shown potent antihypertensive, nootropic, neuroprotective, cardioprotective, antimicrobial, and antitumor activities in preclinical studies . It has been shown to influence multiple enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades in several in vitro and in vivo experiments .
Action Environment
The secondary metabolite contents of plants, including AA, is significantly influenced by genetic and environmental factors . Thus, the environment plays a crucial role in the action, efficacy, and stability of AA.
Biochemical Analysis
Biochemical Properties
Asiatic acid possesses numerous pharmacological activities such as antioxidant and anti-inflammatory and regulates apoptosis . In various in vitro and in vivo studies, this compound has been found to affect many enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades .
Cellular Effects
This compound has shown potent antihypertensive, neuroprotective, cardioprotective, antimicrobial, and antitumor activities in preclinical studies . It has been shown to influence multiple enzymes, receptors, growth factors, transcription factors, apoptotic proteins, and cell signaling cascades in several in vitro and in vivo experiments .
Molecular Mechanism
This compound exhibits multipharmacological properties and multimodal molecular mechanisms in several in vitro, in vivo, and in silico studies . Molecular docking analysis demonstrated a strong affinity between this compound and PPARγ . Further molecular dynamics simulations demonstrated the favorable stability of this compound-PPARγ protein complexes .
Temporal Effects in Laboratory Settings
The studies demonstrate the polypharmacological properties, therapeutic potential, and molecular mechanisms of this compound in numerous diseases . This compound showed favorable pharmacokinetics and was found to be bioavailable following oral or interaperitoneal administration .
Dosage Effects in Animal Models
In a DNCB-induced Atopic Dermatitis animal model, this compound treatment (30 and 75 mg/kg/day) for 18 days decreased AD skin lesions formation and affected other AD characteristics . In another study, a 14-day administration of this compound (30 mg/kg/day) by oral gavage normalized the cystometric parameters corresponding to Detrusor Overactivity and reduced the accompanying oxidative stress .
Metabolic Pathways
This compound has been shown to influence the arachidonic acid (AA) pathway, which plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases .
Transport and Distribution
It is known that this compound showed favorable pharmacokinetics and was found to be bioavailable following oral or interaperitoneal administration .
Subcellular Localization
It has been shown that this compound stabilized F-actin and diphospho-MLC at the cell periphery and prevented their rearrangement stimulated by TNF-α .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asiatic acid can be synthesized through various chemical processes. One common method involves the extraction from Centella asiatica, followed by purification using chromatographic techniques . Another approach includes the preparation of this compound cyclodextrin inclusion micro-cocrystals, which enhances its solubility and bioavailability .
Industrial Production Methods: Industrial production of this compound often involves the extraction from Centella asiatica using organic solvents. The process includes dissolving this compound in an organic solvent, mixing with tromethamine, stirring, and salifying, followed by the removal of the organic solvent . Another method involves the preparation of a water-soluble this compound complex by dissolving this compound and cyclodextrin in an organic solvent, performing rotary evaporation, drying, and sieving to obtain the complex .
Chemical Reactions Analysis
Types of Reactions: Asiatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activities. For instance, oxidation of this compound can lead to the formation of this compound derivatives with improved anti-inflammatory properties .
Scientific Research Applications
Chemistry: In chemistry, asiatic acid is used as a precursor for synthesizing various bioactive compounds. Its unique structure allows for the development of new derivatives with enhanced pharmacological properties .
Biology: In biological research, this compound is known for its neuroprotective and cardioprotective effects. It has been shown to influence multiple enzymes, receptors, and cell signaling pathways, making it a valuable compound for studying cellular mechanisms .
Medicine: this compound has demonstrated significant therapeutic potential in medicine. It has been used in preclinical trials for treating hypertension, diabetes, and cancer. Its ability to modulate inflammatory responses and promote wound healing makes it a promising candidate for developing new drugs .
Industry: In the industrial sector, this compound is used in the formulation of skincare products due to its wound healing and anti-aging properties. It is also being explored for its potential in developing new drug delivery systems .
Comparison with Similar Compounds
Asiaticoside: A glycoside form of asiatic acid, known for its wound healing and anti-inflammatory properties.
Madecassic Acid: Another pentacyclic triterpenoid found in Centella asiatica, with similar pharmacological activities.
Madecassoside: A saponin derivative of madecassic acid, also exhibiting wound healing and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its potent antioxidant and anti-inflammatory properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with broad therapeutic potential. Unlike its glycoside counterparts, this compound is more readily absorbed and utilized by the body, enhancing its effectiveness in various applications .
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24+,26+,27+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVIVRDWWRQRT-UYDOISQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019207 | |
Record name | Asiatic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Asiatic acid (AA), a triterpene, decreased viability and induced apoptosis of HepG2 human hepatoma cells in a dose-dependent manner. AA also markedly increased intracellular Ca(2+) level, which was blocked by TMB-8 and dantrolene, intracellular Ca(2+) release blockers, but not by EGTA, an extracellular Ca(2+) chelator. Moreover, AA-induced apoptosis was significantly suppressed by treatment with TMB-8 and dantrolene, suggesting that intracellular Ca(2+) release may play an essential role in the AA-induced apoptosis. In addition, AA profoundly increased protein level of p53, which was also inhibited by BAPTA/AM, an intracellular Ca(2+) chelator, TMB-8 and dantrolene. Treatment with A23187, a Ca(2+) ionophore, or thapsigargin, a Ca(2+)-ATPase inhibitor, alone enhanced p53 nuclear accumulation, indicating that p53 accumulation is dependent on intracellular Ca(2+) increase. Furthermore, the viability of Hep3B, p53-null cells, was much higher than that of HepG2, p53-wild type cells, when treated with AA. Taken together, these results suggest that AA induced apoptosis through increased intracellular Ca(2+), which, in turn, enhanced p53 expression in HepG2 cells. These results further suggest that AA may be a valuable agent for the therapeutic intervention of human hepatomas., The aim of this study was to evaluate the effect of the chloroform extract of Terminalia catappa L. leaves (TCCE) on carbon tetrachloride (CCl(4))-induced acute liver damage and D-galactosamine (D-GalN)-induced hepatocyte injury. Moreover, the effects of ursolic acid and asiatic acid, two isolated components of TCCE, on mitochondria and free radicals were investigated to determine the mechanism underlying the action of TCCE on hepatotoxicity. In the acute hepatic damage test, remarkable rises in the activity of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (5.7- and 2.0-fold) induced by CCl(4) were reversed and significant morphological changes were lessened with pre-treatment with 50 and 100 mg kg(-1) TCCE. In the hepatocyte injury experiment, the increases in ALT and AST levels (1.9- and 2.1-fold) in the medium of primary cultured hepatocytes induced by D-GalN were blocked by pre-treatment with 0.05, 0.1, 0.5 g L(-1) TCCE. In addition, Ca(2+)-induced mitochondrial swelling was dose-dependently inhibited by 50-500 microM ursolic acid and asiatic acid. Both ursolic acid and asiatic acid, at concentrations ranging from 50 to 500 microM, showed dose-dependent superoxide anion and hydroxyl radical scavenging activity. It can be concluded that TCCE has hepatoprotective activity and the mechanism is related to protection of liver mitochondria and the scavenging action on free radicals., This study first investigates the anticancer effect of asiatic acid in two human breast cancer cell lines, MCF-7 and MDA-MB-231. Asiatic acid exhibited effective cell growth inhibition by inducing cancer cells to undergo S-G2/M phase arrest and apoptosis. Blockade of cell cycle was associated with increased p21/WAF1 levels and reduced amounts of cyclinB1, cyclinA, Cdc2, and Cdc25C in a p53-independent manner. Asiatic acid also reduced Cdc2 function by increasing the association of p21/WAF1/Cdc2 complex and the level of inactivated phospho-Cdc2 and phospho-Cdc25C. Asiatic acid treatment triggered the mitochondrial apoptotic pathway indicated by changing Bax/Bcl-2 ratios, cytochrome c release, and caspase-9 activation, but it did not act on Fas/Fas ligand pathways and the activation of caspase-8. We also found that mitogen-activated protein kinases (MAPKs), extracellular signal-regulated kinase (ERK1/2), and p38, but not c-Jun NH2-terminal kinase (JNK), are critical mediators in asiatic acid-induced cell growth inhibition. U0126 [1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene] or SB203580 [4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole], specific inhibitors of mitogen-activated protein kinase kinase and p38 kinase activities, significantly decreased or delayed apoptosis. Asiatic acid was likely to confine the breast cancer cells in the S-G2/M phase mainly through the p38 pathway, because both SB203580 and p38 small interfering RNA (siRNA) inhibition significantly attenuated the accumulation of inactive phospho-Cdc2 and phospho-Cdc25C proteins and the cell numbers of S-G2/M phase. Moreover, U0126 and ERK siRNA inhibition completely suppressed asiatic acid-induced Bcl-2 phosphorylation and Bax up-regulation, and caspase-9 activation. Together, these results imply a critical role for ERK1/2 and p38 but not JNK, p53, and Fas/Fas ligand in asiatic acid-induced S-G2/M arrest and apoptosis of human breast cancer cells., Asiatic acid (AA) is a pentacyclic triterpene found in Centella asiatica. In the present study, the mechanism of anticancer effect of AA on skin cancer was investigated. AA decreased viability and induced apoptosis in human melanoma SK-MEL-2 cells in a time- and dose-dependent manner. AA also markedly increased intracellular reactive oxygen species (ROS) level and enhanced the expression of Bax but not Bcl-2 protein in the cells. In addition, AA-induced activation of caspase-3 activity in a dose-dependent manner. Pretreatment with Trolox, an antioxidant, significantly blocked the induction of Bax and activation of caspase-3 in AA-treated cells. Furthermore, Ac-DEVD-CHO, a specific caspase-3 inhibitor, and Trolox prevented the AA-induced apoptosis. AA did not elevate p53 nuclear protein levels that are present in a mutant form in SK-MEL-2 cells. These results suggest that AA-induced apoptosis may be mediated through generation of ROS, alteration of Bax/Bcl-2 ratio and activation of caspase-3, but p53-independent. These results further suggest that AA may be a good candidate for the therapeutic intervention of human skin cancer., For more Mechanism of Action (Complete) data for ASIATIC ACID (6 total), please visit the HSDB record page. | |
Record name | ASIATIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
464-92-6 | |
Record name | Asiatic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Asiatic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Asiatic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14054 | |
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Record name | Asiatic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901019207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | asiatic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Urs-12-en-28-oic acid, 2,3,23-trihydroxy-, (2α,3β,4α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASIATIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PA5A687X5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | ASIATIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7662 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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